molecular formula C11H17Cl2N3O B2658398 (R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride CAS No. 1286208-52-3

(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride

Cat. No.: B2658398
CAS No.: 1286208-52-3
M. Wt: 278.18
InChI Key: JVHFVOGSQHRSNR-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18. The purity is usually 95%.
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Scientific Research Applications

Hepatic Toxicity Research

Nicotinamide, the amide derivative of nicotinic acid (vitamin B3), plays a crucial role metabolically as the precursor for nicotinamide adenine dinucleotide (NAD). Despite its therapeutic use in treating conditions like schizophrenia without apparent toxicity, its precursor, nicotinic acid, has been associated with liver function abnormalities when used in large doses for treating hypercholesterolemia. A case study has demonstrated that nicotinamide may cause significant hepatic injury, underscoring the importance of understanding the hepatic toxicity potential of nicotinamide derivatives (Winter & Boyer, 1973).

Anti-angiogenic Agents

The search for potent anti-angiogenic agents led to the synthesis and evaluation of various nicotinamide derivatives, including BRN-103. These derivatives have shown significant inhibition of vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells, highlighting their potential as lead compounds for cancer therapy (Hye‐Eun Choi et al., 2013).

Corrosion Inhibition

Mannich base derivatives of nicotinamide have been synthesized and studied as corrosion inhibitors for mild steel in acidic conditions. These studies have revealed that such derivatives can significantly inhibit corrosion, providing a basis for the development of new materials with enhanced corrosion resistance (Jeeva, Prabhu, & Rajesh, 2017).

NMR Hyperpolarization

An improved Zincke reaction methodology has facilitated the straightforward and scalable synthesis of nicotinamide-1-15N, demonstrating its utility in NMR hyperpolarization. This application is crucial for enhancing detection sensitivity in molecular imaging studies, potentially aiding in the in vivo probing of metabolic processes (Shchepin et al., 2016).

Dermatological Applications

Nicotinamide has been explored for various dermatological applications, from nonmelanoma cancer prophylaxis to the treatment of acne vulgaris and cosmetic indications. Its role in dermatology underscores the versatility of nicotinamide and its derivatives in clinical care, highlighting the potential for (R)-N-(Piperidin-3-yl)nicotinamide dihydrochloride to find applications in similar domains (Forbat, Al‐Niaimi, & Ali, 2017).

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHFVOGSQHRSNR-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.